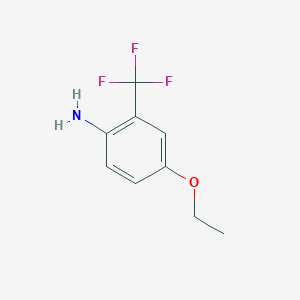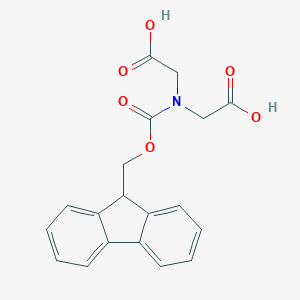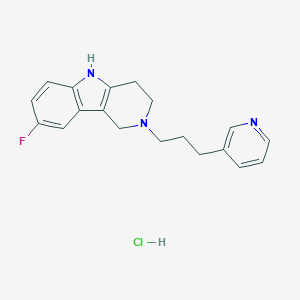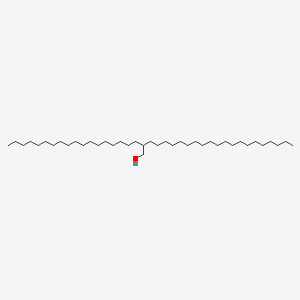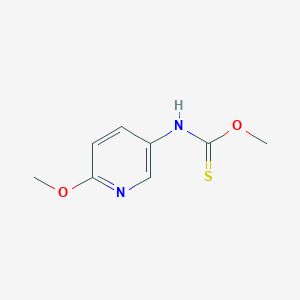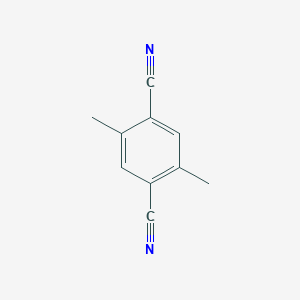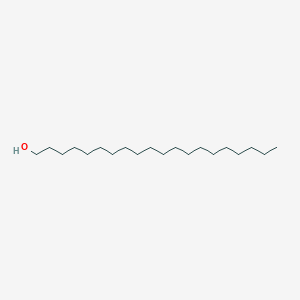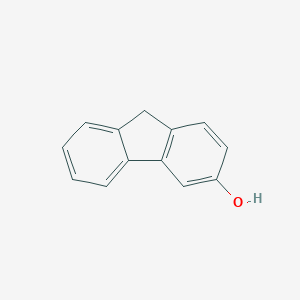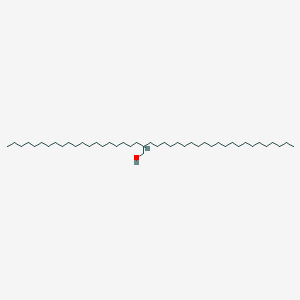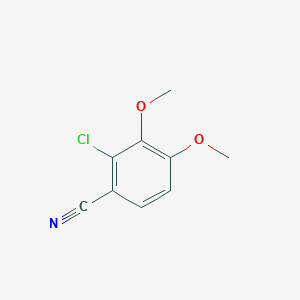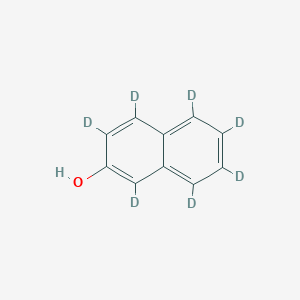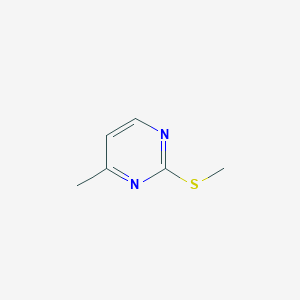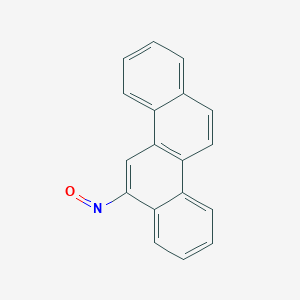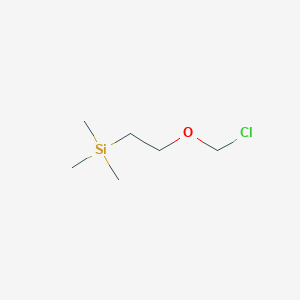
3-Benzyl-1,2,4-trioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-1,2,4-trioxolane is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. It is a cyclic peroxide that has been found to exhibit antimalarial, anticancer, and anti-inflammatory properties.
科学的研究の応用
3-Benzyl-1,2,4-trioxolane has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Additionally, it has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of 3-Benzyl-1,2,4-trioxolane is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) within cells. These ROS can cause oxidative damage to cellular components, leading to apoptosis in cancer cells and the death of malaria parasites.
生化学的および生理学的効果
Studies have shown that 3-Benzyl-1,2,4-trioxolane can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the growth of malaria parasites by disrupting their metabolic processes. In addition, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of 3-Benzyl-1,2,4-trioxolane is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, its broad range of potential therapeutic applications makes it a versatile compound for research. However, one limitation is its potential toxicity, which must be carefully monitored in laboratory experiments.
将来の方向性
There are several potential future directions for research on 3-Benzyl-1,2,4-trioxolane. One area of interest is its potential as a treatment for other parasitic diseases, such as leishmaniasis and trypanosomiasis. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of the compound. Finally, studies on the pharmacokinetics and toxicity of 3-Benzyl-1,2,4-trioxolane will be important for its eventual use as a therapeutic agent.
合成法
The synthesis of 3-Benzyl-1,2,4-trioxolane involves the reaction of benzaldehyde with hydrogen peroxide in the presence of acetic acid. The reaction is typically carried out at room temperature and the product is isolated through a series of purification steps, including recrystallization and column chromatography.
特性
CAS番号 |
121809-52-7 |
|---|---|
製品名 |
3-Benzyl-1,2,4-trioxolane |
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
3-benzyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,9H,6-7H2 |
InChIキー |
DVNPKYOZAQMNJW-UHFFFAOYSA-N |
SMILES |
C1OC(OO1)CC2=CC=CC=C2 |
正規SMILES |
C1OC(OO1)CC2=CC=CC=C2 |
同義語 |
allylbenzene ozonide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



